2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach might include:
Starting Materials: 2-amino-4-pyridine, 4-methoxybenzaldehyde, and di-tert-butyl dicarbonate (Boc anhydride).
Step 1: Protection of the amino group on the pyridine ring using Boc anhydride to form 2-(Boc-amino)-4-pyridine.
Step 2: Formation of the ethanone linkage through a condensation reaction between 2-(Boc-amino)-4-pyridine and 4-methoxybenzaldehyde, possibly using a base catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and further functionalized.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acidic conditions for Boc deprotection, followed by nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-(4-formylphenyl)ethanone or 2-(2-Boc-amino-4-pyridyl)-1-(4-carboxyphenyl)ethanone.
Reduction: 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone would depend on its specific application. For example, if used as a ligand, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone: Lacks the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both the Boc-protected amino group and the methoxyphenyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
303162-30-3 |
---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[2-(4-methoxyphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)17-16(20)13(9-10-21-17)11-15(22)12-5-7-14(24-4)8-6-12/h5-10H,11,20H2,1-4H3 |
InChI Key |
XKPOBJJLSWCIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.